Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Description
Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C12H10FN2NaO2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including this compound, is a subject of ongoing research . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of imidazole show a broad range of biological activities, making them important in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazole ring, which contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of imidazole derivatives, including this compound, often involves an identical system of hydrogen bonds .Future Directions
The future directions for research on Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate and other imidazole derivatives are likely to focus on their potential as new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, they are of great interest in the development of novel drugs .
Properties
IUPAC Name |
sodium;1-cyclobutyl-4-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Na/c13-8-5-2-6-9-10(8)14-11(12(16)17)15(9)7-3-1-4-7;/h2,5-7H,1,3-4H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHGTWBXJDIQK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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